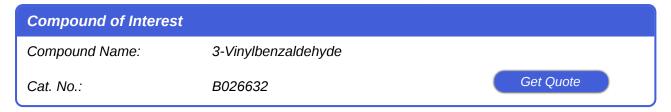


An In-depth Technical Guide to 3-Vinylbenzaldehyde: Synonyms, Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Vinylbenzaldehyde**, a versatile bifunctional molecule with significant applications in chemical synthesis and materials science. This document details its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its utility for researchers in drug development and polymer chemistry.

Nomenclature and Identification

3-Vinylbenzaldehyde is an organic compound featuring both an aldehyde and a vinyl functional group attached to a benzene ring at the meta position. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

Synonyms and Alternative Names:

- 3-Ethenylbenzaldehyde[1]
- 3-Formylstyrene
- m-Vinylbenzaldehyde



• Benzaldehyde, 3-ethenyl-[1]

Table 1: Chemical Identifiers

Identifier	Value	
IUPAC Name	3-ethenylbenzaldehyde[1]	
CAS Number	19955-99-8[1]	
Molecular Formula	C ₉ H ₈ O[1][2]	
Molecular Weight	132.16 g/mol [1]	
InChI Key	CATOVPRCMWIZLR-UHFFFAOYSA-N[1]	
SMILES	C=CC1=CC(=CC=C1)C=O[1]	

Physicochemical Properties

A clear understanding of the physicochemical properties of **3-Vinylbenzaldehyde** is essential for its handling, application in reactions, and for the characterization of its derivatives.

Table 2: Physicochemical Data for 3-Vinylbenzaldehyde

Property	Value	Reference
Appearance	Colorless to light yellow clear liquid	[3]
Density	1.04 g/mL at 25 °C	[4][5]
Boiling Point	102-103 °C at 11 Torr	[3]
Refractive Index	n20/D 1.58	[4][5]
Flash Point	210 °F (98.9 °C) - closed cup	
Vapor Pressure	0.0668 mmHg at 25°C	_
Solubility	Soluble in common organic solvents	[6]



Synthesis of 3-Vinylbenzaldehyde

Several synthetic routes can be employed for the preparation of **3-Vinylbenzaldehyde**. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Below are detailed protocols for established synthetic methods.

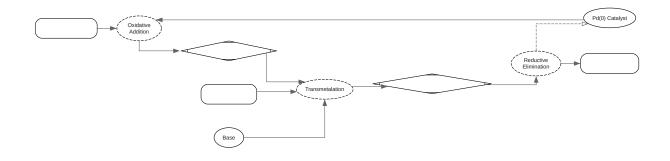
The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds. This protocol details the synthesis of **3-Vinylbenzaldehyde** from **3-bromobenzaldehyde**.

Experimental Protocol: Suzuki-Miyaura Coupling

- Reactants:
 - 3-Bromobenzaldehyde (1.0 eq)
 - Potassium vinyltrifluoroborate (1.2-1.5 eq) or 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.5 eq)[7]
 - Palladium Catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂ with PPh₃, 2-5 mol%)[8][9]
 - Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)[9]
 - Solvent (e.g., THF/H₂O or DMF/H₂O)[7][9]
- Procedure:
 - To a round-bottom flask, add 3-bromobenzaldehyde, the vinylboron reagent, and the base.
 - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
 - Add the degassed solvent system to the flask via syringe.
 - Add the palladium catalyst to the reaction mixture.
 - Heat the mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or GC-MS.[7]



- Cool the reaction mixture to room temperature.
- Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
- o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to yield 3-Vinylbenzaldehyde as a yellowish oil.[7]



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Suzuki-Miyaura Coupling for **3-Vinylbenzaldehyde** Synthesis

The Wittig reaction provides an alternative route to **3-Vinylbenzaldehyde**, starting from a suitable phosphonium salt and an aldehyde.

Experimental Protocol: Wittig Reaction

- Reactants:
 - Benzyltriphenylphosphonium chloride (1.0 eq)



- 3-Formylbenzaldehyde (or a protected version) (1.0 eq)
- Strong Base (e.g., n-butyllithium or sodium hydroxide)
- Solvent (e.g., THF or Dichloromethane)

Procedure:

- Suspend benzyltriphenylphosphonium chloride in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
- Cool the suspension to 0 °C and add the strong base dropwise to form the ylide.
- Stir the mixture at room temperature for 1-2 hours.
- Cool the ylide solution to 0 °C and add a solution of the 3-formylbenzaldehyde derivative in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir for several hours or overnight.
- · Quench the reaction with water.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to isolate **3-Vinylbenzaldehyde**.

Key Applications in Research and Development

The dual reactivity of the aldehyde and vinyl groups makes **3-Vinylbenzaldehyde** a valuable monomer in polymer synthesis and a versatile reactant in the formation of complex organic molecules.

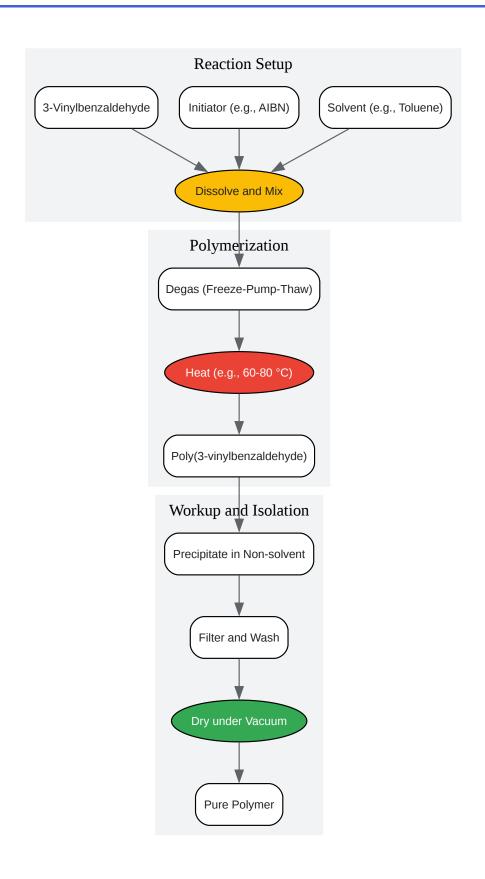
3-Vinylbenzaldehyde can be polymerized to create functional polymers with pendant aldehyde groups, which can be further modified for various applications, including the development of bioactive materials and drug delivery systems.



Experimental Protocol: Free Radical Polymerization of 3-Vinylbenzaldehyde

- Reactants:
 - **3-Vinylbenzaldehyde** (monomer)
 - Initiator (e.g., AIBN or benzoyl peroxide)
 - Solvent (e.g., Toluene or DMF)
- Procedure:
 - Dissolve **3-Vinylbenzaldehyde** and the initiator in the solvent in a reaction vessel.
 - Degas the solution by several freeze-pump-thaw cycles.
 - Heat the reaction mixture under an inert atmosphere at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
 - Allow the polymerization to proceed for the desired time (typically several hours).
 - Cool the reaction mixture and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or hexane).
 - Filter the polymer and wash with the non-solvent.
 - Dry the resulting poly(3-vinylbenzaldehyde) under vacuum.





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Workflow for the Polymerization of 3-Vinylbenzaldehyde



The aldehyde group of **3-Vinylbenzaldehyde** readily undergoes condensation reactions with primary amines to form imines (Schiff bases). These imines are important intermediates in the synthesis of various nitrogen-containing compounds.

Experimental Protocol: Imine Formation with Aniline

- Reactants:
 - 3-Vinylbenzaldehyde (1.0 eq)
 - Aniline (1.0 eq)
 - Solvent (e.g., Toluene or Methanol)
 - Dehydrating agent (e.g., molecular sieves or Dean-Stark trap) or acid catalyst (optional)
- Procedure:
 - Dissolve **3-Vinylbenzaldehyde** and aniline in the solvent in a round-bottom flask.
 - Add a dehydrating agent (e.g., activated 4Å molecular sieves) or set up a Dean-Stark apparatus if using toluene.
 - Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
 - If using molecular sieves, filter them off and wash with the solvent.
 - Remove the solvent under reduced pressure to obtain the crude imine.
 - The product can be purified by recrystallization or column chromatography if necessary.

Relevance in Drug Development and Signaling Pathways

While direct studies on the role of **3-Vinylbenzaldehyde** in specific signaling pathways are limited, the broader class of benzaldehyde derivatives has been shown to exhibit significant biological activity, including anti-inflammatory and anti-cancer effects.[10][11] Notably,



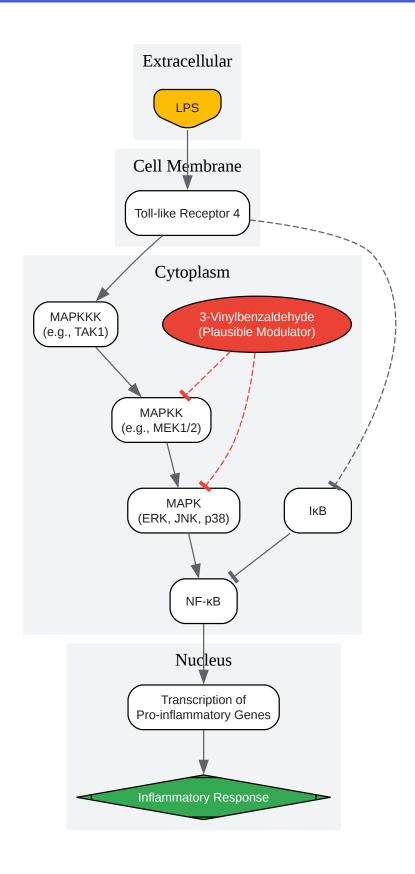




benzaldehyde and its derivatives have been reported to modulate the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[12][13] The MAPK pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer.

The anti-inflammatory effects of some benzaldehyde derivatives have been attributed to their ability to suppress the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.[11][12] This modulation leads to the downregulation of pro-inflammatory mediators. Given these findings, it is plausible that **3-Vinylbenzaldehyde** could also interact with and modulate the MAPK signaling pathway, making it a molecule of interest for the design of novel therapeutic agents.





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Plausible Modulation of the MAPK Signaling Pathway by 3-Vinylbenzaldehyde



This diagram illustrates a potential mechanism by which **3-Vinylbenzaldehyde**, based on the activity of related benzaldehyde derivatives, may inhibit the MAPK signaling cascade, thereby reducing the inflammatory response. This represents a promising area for future research in drug development.

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